molecular formula C9H8N2O2S B15232231 Methyl6-methylthieno[2,3-d]pyrimidine-4-carboxylate

Methyl6-methylthieno[2,3-d]pyrimidine-4-carboxylate

Cat. No.: B15232231
M. Wt: 208.24 g/mol
InChI Key: QBFAQUWMLSXPLI-UHFFFAOYSA-N
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Description

Methyl6-methylthieno[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a thieno ring fused with a pyrimidine ring, with a methyl group at the 6th position and a carboxylate group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-methylthieno[2,3-d]pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization with formamide or its derivatives. The reaction conditions often include the use of catalysts such as zinc chloride or ammonium acetate, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of solvents, temperature control, and purification methods are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl6-methylthieno[2,3-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thienopyrimidines with various functional groups.

Scientific Research Applications

Methyl6-methylthieno[2,3-d]pyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl6-methylthieno[2,3-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl6-methylthieno[2,3-d]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and carboxylate groups at specific positions enhances its reactivity and potential as a pharmacophore in drug design.

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

methyl 6-methylthieno[2,3-d]pyrimidine-4-carboxylate

InChI

InChI=1S/C9H8N2O2S/c1-5-3-6-7(9(12)13-2)10-4-11-8(6)14-5/h3-4H,1-2H3

InChI Key

QBFAQUWMLSXPLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)C(=O)OC

Origin of Product

United States

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